1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Description
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Properties
Molecular Formula |
C18H14ClN3O6S |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H14ClN3O6S/c1-26-12-5-10(6-13(8-12)27-2)17-20-21-18(28-17)29-9-16(23)14-7-11(22(24)25)3-4-15(14)19/h3-8H,9H2,1-2H3 |
InChI Key |
REHBGRBRDWEOTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-nitrophenyl moiety and an oxadiazole ring. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities due to their ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances their effectiveness against microbial pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results are summarized in Table 1.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 1.56 µg/mL |
| 2 | Escherichia coli | 0.78 µg/mL |
| 3 | Candida albicans | 2.34 µg/mL |
Note: The compounds listed are representative examples from broader studies on oxadiazole derivatives.
Anti-inflammatory Activity
In vitro studies revealed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages. For instance:
- Compound A : Reduced TNF-α levels by 70% at a concentration of 10 µM.
- Compound B : Inhibited IL-6 production by 65% at the same concentration.
Case Studies
A notable study conducted by Dhumal et al. (2016) focused on the antitubercular activity of oxadiazole derivatives. The most active compounds demonstrated potent inhibition against Mycobacterium tuberculosis, with some showing IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinities to key enzymes involved in mycolic acid synthesis.
Another research effort by Desai et al. (2018) explored the anticancer potential of oxadiazole derivatives against breast cancer cell lines. Compounds exhibited IC50 values as low as 5 µM, indicating significant cytotoxicity and potential for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
